8-chloro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one
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Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one involves the cyclization of a substituted chromanone with a cyclopropane ring.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl 2-chloroacetate", "sodium ethoxide", "1,3-dichloropropane", "potassium carbonate", "acetic acid", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine" ], "Reaction": [ "Step 1: Ethyl 2-chloroacetate is reacted with sodium ethoxide to form ethyl 2-hydroxyacetate.", "Step 2: 2-hydroxyacetophenone is reacted with ethyl 2-hydroxyacetate in the presence of potassium carbonate to form 2-(2-ethoxycarbonylphenyl)-2-hydroxyacetic acid.", "Step 3: 2-(2-ethoxycarbonylphenyl)-2-hydroxyacetic acid is reacted with 1,3-dichloropropane in the presence of acetic acid to form 2-(2-ethoxycarbonylphenyl)-3-(1,3-dichloropropan-2-yl)propanoic acid.", "Step 4: 2-(2-ethoxycarbonylphenyl)-3-(1,3-dichloropropan-2-yl)propanoic acid is reduced with sodium borohydride to form 2-(2-ethoxycarbonylphenyl)-3-(1,3-dichloropropan-2-yl)propanol.", "Step 5: 2-(2-ethoxycarbonylphenyl)-3-(1,3-dichloropropan-2-yl)propanol is reacted with acetic anhydride in the presence of triethylamine to form 2-(2-ethoxycarbonylphenyl)-3-(1,3-dichloropropan-2-yl)propanoic anhydride.", "Step 6: 2-(2-ethoxycarbonylphenyl)-3-(1,3-dichloropropan-2-yl)propanoic anhydride is reacted with phosphorus oxychloride to form 8-chloro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one." ] } | |
CAS No. |
1368899-95-9 |
Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
8-chlorospiro[2H-chromene-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9ClO2/c12-8-3-1-2-7-9(8)14-6-11(4-5-11)10(7)13/h1-3H,4-6H2 |
InChI Key |
KMMSFVYECSZKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC3=C(C2=O)C=CC=C3Cl |
Purity |
95 |
Origin of Product |
United States |
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